molecular formula C10H11NS B3360191 5,6,7,8-Tetrahydro-4H-thieno[3,4-b]indole CAS No. 88537-35-3

5,6,7,8-Tetrahydro-4H-thieno[3,4-b]indole

Cat. No.: B3360191
CAS No.: 88537-35-3
M. Wt: 177.27 g/mol
InChI Key: OTFUEBFUNXALAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-4H-thieno[3,4-b]indole is a tricyclic heterocyclic compound where a thiophene ring is fused to an indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-4H-thieno[3,4-b]indole typically involves the fusion of a thiophene ring with an indole ring. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 4,5,6,7-tetrahydroindole with cyanoacetate can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve multicomponent reactions that are optimized for yield and efficiency. These methods may include the use of microwave irradiation to facilitate the reaction and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-4H-thieno[3,4-b]indole undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to optimize the yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-4H-thieno[3,4-b]indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

5,6,7,8-Tetrahydro-4H-thieno[3,4-b]indole is unique due to its specific fusion of the thiophene ring to the indole ring, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-thieno[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-2-4-9-7(3-1)8-5-12-6-10(8)11-9/h5-6,11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFUEBFUNXALAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CSC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30519615
Record name 5,6,7,8-Tetrahydro-4H-thieno[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88537-35-3
Record name 5,6,7,8-Tetrahydro-4H-thieno[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydro-4H-thieno[3,4-b]indole
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetrahydro-4H-thieno[3,4-b]indole
Reactant of Route 3
5,6,7,8-Tetrahydro-4H-thieno[3,4-b]indole
Reactant of Route 4
5,6,7,8-Tetrahydro-4H-thieno[3,4-b]indole
Reactant of Route 5
5,6,7,8-Tetrahydro-4H-thieno[3,4-b]indole
Reactant of Route 6
Reactant of Route 6
5,6,7,8-Tetrahydro-4H-thieno[3,4-b]indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.